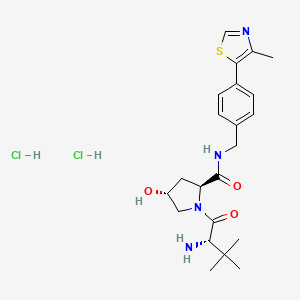
3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a thiophene ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The benzofuran derivative is then subjected to amidation with a suitable amine to introduce the amido group.
Thiophene Ring Formation: The thiophene ring is synthesized separately and then coupled with the benzofuran derivative through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid derivatives: These compounds have similar structures but differ in the substituents on the benzofuran or thiophene rings.
Other Benzofuran Derivatives: Compounds like 3-methyl-1-benzofuran-2-carboxylic acid and 3-methyl-1-benzofuran-2-amide share the benzofuran core but differ in other functional groups.
Thiophene Derivatives: Compounds such as 5-phenylthiophene-2-carboxylic acid and 5-phenylthiophene-2-amide have the thiophene ring but differ in the attached functional groups.
Uniqueness
This compound is unique due to its combination of the benzofuran and thiophene rings, along with the amido and carboxylic acid functional groups. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920849-78-1 |
|---|---|
Molecular Formula |
C21H15NO4S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[(3-methyl-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C21H15NO4S/c1-12-14-9-5-6-10-16(14)26-18(12)20(23)22-15-11-17(27-19(15)21(24)25)13-7-3-2-4-8-13/h2-11H,1H3,(H,22,23)(H,24,25) |
InChI Key |
YUZDTYDCJZJRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)O |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



